molecular formula C17H14ClN3O2 B12680972 1-Propanone, 2-(2-chlorophenyl)-2-hydroxy-1-phenyl-3-(1H-1,2,4-triazol-1-yl)- CAS No. 107658-75-3

1-Propanone, 2-(2-chlorophenyl)-2-hydroxy-1-phenyl-3-(1H-1,2,4-triazol-1-yl)-

Cat. No.: B12680972
CAS No.: 107658-75-3
M. Wt: 327.8 g/mol
InChI Key: SEZMDUSABKRAMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propanone, 2-(2-chlorophenyl)-2-hydroxy-1-phenyl-3-(1H-1,2,4-triazol-1-yl)- is a complex organic compound that features a unique combination of functional groups, including a ketone, a hydroxyl group, a chlorophenyl group, a phenyl group, and a triazole ring

Preparation Methods

The synthesis of 1-Propanone, 2-(2-chlorophenyl)-2-hydroxy-1-phenyl-3-(1H-1,2,4-triazol-1-yl)- typically involves multi-step organic reactions. The synthetic routes often start with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reaction conditions include the use of solvents such as 1,4-dioxane and reagents like thionyl chloride and triethylamine . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Propanone, 2-(2-chlorophenyl)-2-hydroxy-1-phenyl-3-(1H-1,2,4-triazol-1-yl)- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

    Addition: The triazole ring can participate in addition reactions with electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Propanone, 2-(2-chlorophenyl)-2-hydroxy-1-phenyl-3-(1H-1,2,4-triazol-1-yl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Propanone, 2-(2-chlorophenyl)-2-hydroxy-1-phenyl-3-(1H-1,2,4-triazol-1-yl)- involves its interaction with specific molecular targets and pathways. For example, it has been recognized as a potential inhibitor of bacterial cell division by targeting the FtsZ protein, which is essential for bacterial cytokinesis . The compound’s triazole ring is also known to interact with various enzymes and receptors, contributing to its biological activities.

Comparison with Similar Compounds

1-Propanone, 2-(2-chlorophenyl)-2-hydroxy-1-phenyl-3-(1H-1,2,4-triazol-1-yl)- can be compared with other similar compounds, such as:

The uniqueness of 1-Propanone, 2-(2-chlorophenyl)-2-hydroxy-1-phenyl-3-(1H-1,2,4-triazol-1-yl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

107658-75-3

Molecular Formula

C17H14ClN3O2

Molecular Weight

327.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-2-hydroxy-1-phenyl-3-(1,2,4-triazol-1-yl)propan-1-one

InChI

InChI=1S/C17H14ClN3O2/c18-15-9-5-4-8-14(15)17(23,10-21-12-19-11-20-21)16(22)13-6-2-1-3-7-13/h1-9,11-12,23H,10H2

InChI Key

SEZMDUSABKRAMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(CN2C=NC=N2)(C3=CC=CC=C3Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.